2-Hydroxy-2-isopropylsuccinic acid, ammonium salt
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Overview
Description
2-Hydroxy-2-isopropylsuccinic acid, ammonium salt is a chemical compound with the molecular formula C7H18N2O5 and a molecular weight of 210.22822 g/mol . This compound is also known by its systematic name, 2-Hydroxy-2-(1-methylethyl)butanedioic acid, ammonium salt . It is a derivative of 2-hydroxy-2-isopropylsuccinic acid, which is an intermediate in the biosynthesis of leucine in yeast .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Hydroxy-2-isopropylsuccinic acid, ammonium salt can be achieved through the neutralization of 2-Hydroxy-2-isopropylsuccinic acid with ammonium hydroxide. The reaction typically involves dissolving 2-Hydroxy-2-isopropylsuccinic acid in water, followed by the gradual addition of ammonium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the ammonium salt .
Industrial Production Methods
Industrial production of this compound may involve similar neutralization reactions but on a larger scale. The process would include precise control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-isopropylsuccinic acid, ammonium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
2-Hydroxy-2-isopropylsuccinic acid, ammonium salt has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-isopropylsuccinic acid, ammonium salt involves its role as an intermediate in the biosynthesis of leucine. It interacts with specific enzymes and proteins in the metabolic pathway, facilitating the conversion of precursor molecules into leucine. The molecular targets include enzymes such as isopropylmalate synthase and isopropylmalate dehydratase .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-isopropylsuccinic acid: The parent compound without the ammonium salt.
2-Isopropylmalic acid: Another intermediate in the leucine biosynthesis pathway.
2-Hydroxy-2-methylsuccinic acid: A structurally similar compound with a methyl group instead of an isopropyl group.
Uniqueness
2-Hydroxy-2-isopropylsuccinic acid, ammonium salt is unique due to its specific role in leucine biosynthesis and its ammonium salt form, which may offer different solubility and reactivity properties compared to its parent compound .
Properties
CAS No. |
73142-75-3 |
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Molecular Formula |
C7H18N2O5 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
diazanium;2-hydroxy-2-propan-2-ylbutanedioate |
InChI |
InChI=1S/C7H12O5.2H3N/c1-4(2)7(12,6(10)11)3-5(8)9;;/h4,12H,3H2,1-2H3,(H,8,9)(H,10,11);2*1H3 |
InChI Key |
UBXKWXJQTKCGNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[NH4+] |
Origin of Product |
United States |
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